molecular formula C16H13FN2O2S B2556576 3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912760-76-0

3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2556576
CAS RN: 912760-76-0
M. Wt: 316.35
InChI Key: NSQULECHNYWABJ-UHFFFAOYSA-N
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Description

“3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H13FN2O2S . It is a derivative of benzamide, which is a potent PDE10A inhibitor . PDE10A is a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis process . A radical approach is often utilized for the protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods. The InChI string representation of the molecule is 1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can include various transformations such as oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . These reactions are often facilitated by the Suzuki–Miyaura coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO . It is also insoluble in water .

Scientific Research Applications

Imaging Agents Development

Several fluorine-containing benzamide analogs have been synthesized and evaluated as potential ligands for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These compounds, with varying affinities for sigma2 receptors, demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies. This suggests their utility in imaging applications related to cancer diagnostics and therapy monitoring (Tu et al., 2007).

Antitumor Activity

Compounds such as mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized and shown potent cytotoxicity in vitro against certain cancer cell lines. Their ability to induce cytochrome P450 CYP1A1, crucial for their antitumor specificity, makes them promising candidates for pharmaceutical development targeting cancer (Hutchinson et al., 2001).

Chemical Synthesis and Material Science

The synthesis and reactivity of compounds like N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide have been explored for their potential in Julia olefination, leading to the creation of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones. These compounds serve as intermediates for further chemical transformations, demonstrating the chemical versatility of fluorinated benzothiazoles (Ghosh et al., 2009).

Fluorescent Probes for Sensing Applications

Derivatives of benzothiazole have been investigated for their application as fluorescent probes, sensitive to pH changes and metal cations. Their high sensitivity and selectivity towards pH and specific metal ions underline their potential in developing new fluorescent probes for biological and chemical sensing applications (Tanaka et al., 2001).

properties

IUPAC Name

3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-9-6-7-12(21-2)13-14(9)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQULECHNYWABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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